2-Lysylcytidine (also known as lysidine, abbreviated as L) is a modified nucleoside found in bacteria. [, , , ] It is a derivative of cytidine, one of the four main nucleobases found in DNA and RNA. [, , , ] L is specifically found at the wobble position of the anticodon in tRNAIle, the transfer RNA responsible for carrying the amino acid isoleucine. [, , , ] This modification is crucial for the accurate decoding of the genetic code. [, , , ]
2-Lysylcytidine is a nucleoside compound that combines the amino acid lysine with the nucleobase cytidine. This compound plays a significant role in biological processes, particularly in the context of nucleic acid metabolism and cellular signaling. Its structure allows it to participate in various biochemical pathways, making it a subject of interest in both fundamental and applied research.
2-Lysylcytidine can be derived from natural sources or synthesized in laboratory settings. It is often studied in the context of nucleoside analogs, which are compounds that resemble natural nucleosides and can interfere with nucleic acid synthesis or function.
2-Lysylcytidine is classified as a modified nucleoside. It falls under the broader category of nucleotides and nucleosides, which are essential components of RNA and DNA. The presence of lysine introduces unique properties that may influence its biological activity compared to standard nucleosides.
The synthesis of 2-Lysylcytidine can be achieved through several methods, including:
In chemical synthesis, protecting groups may be employed to prevent unwanted reactions during the coupling process. The final product is usually purified through chromatography techniques to ensure high purity and yield.
The molecular structure of 2-Lysylcytidine consists of a ribose sugar attached to a cytosine base, with a lysine side chain linked at the 2-position of the ribose. The structural formula can be represented as follows:
2-Lysylcytidine can undergo various chemical reactions typical for nucleosides, including:
The phosphorylation process often requires ATP (adenosine triphosphate) and specific kinases to facilitate the transfer of phosphate groups.
The mechanism of action for 2-Lysylcytidine primarily involves its incorporation into RNA during transcription, where it can alter RNA stability and function. Its unique side chain can influence interactions with other biomolecules, potentially affecting gene expression and protein synthesis.
Research indicates that modified nucleosides like 2-Lysylcytidine can enhance or inhibit enzymatic activities associated with RNA metabolism, contributing to their therapeutic potential.
2-Lysylcytidine has several applications in scientific research:
2-Lysylcytidine (lysidine, L) is a post-transcriptional modification exclusively found at the wobble position (position 34) of bacterial tRNAIle that decodes the AUA codon. This modification is synthesized by the enzyme tRNAIle-lysidine synthetase (TilS), which catalyzes the ATP-dependent attachment of lysine to the C2 atom of cytidine-34. TilS operates as a molecular gatekeeper that converts cytidine to lysidine, thereby altering the tRNA’s coding specificity: The unmodified tRNAIle with a CAU anticodon recognizes methionine codons (AUG), whereas lysidine modification switches its identity to isoleucine-specific tRNA that decodes AUA codons [1] [3] [5].
TilS achieves exquisite substrate discrimination by recognizing structural elements of tRNAIle, including the anticodon loop (nucleotides 32–38), anticodon stem, and acceptor stem. Mutational studies in Escherichia coli reveal that TilS binds to the anticodon region and the 3′ end of the acceptor stem, enabling it to distinguish tRNAIle from near-identical tRNAMet (which shares the same CAU anticodon loop) [1] [2]. This discrimination is essential for maintaining translational fidelity, as misrecognition would lead to erroneous incorporation of methionine at AUA codons.
Table 1: Key Recognition Elements of TilS in tRNAIle
tRNA Domain | Nucleotide Positions | Role in TilS Recognition |
---|---|---|
Anticodon loop | 32–38 | Primary specificity determinant; binds TilS catalytic pocket |
Anticodon stem | 27–43 | Stabilizes enzyme-tRNA interaction |
Acceptor stem | 1–7, 66–72 | 3′ end binding enables lysine transfer |
Variable loop | 44–48 | Indirect role in conformational stability |
TilS requires two substrates for lysidine synthesis: ATP and lysine. Its catalytic mechanism proceeds via a two-step reaction involving an adenylated intermediate [3] [5] [8]:
TilS belongs to the N-type ATP pyrophosphatase family, characterized by a conserved catalytic domain that binds ATP and lysine. Structural analyses reveal three functional domains:
The enzyme’s specificity for lysine is absolute; no other amino acids substitute. ATP binding induces conformational changes that position cytidine-34 for nucleophilic attack, ensuring precise lysidine formation. Mutations in the ATP-binding motif (e.g., GxxGKS/T sequence) abolish activity, confirming ATP’s role beyond energy provision [4] [6] [8].
TilS is evolutionarily conserved in >98% of bacterial genomes, reflecting its essential role in AUA decoding and translational accuracy [6] [7]. Genomic analyses of 1,093 bacteria confirm TilS’s presence in ancestral eubacteria, with rare lineage-specific losses:
TilS gene loss correlates with shifts in genomic GC content and compensatory expansion of tRNA gene families. For example, high-GC genomes like Streptomyces coelicolor lack TilS but possess duplicate tRNAIle genes with CAU and UAU anticodons, where unmodified UAU decodes AUA codons. This redundancy permits TilS loss without fitness costs [6] [7].
Table 2: Evolutionary Conservation of TilS in Prokaryotes
Phylogenetic Group | TilS Presence | AUA Decoding Mechanism | Genomic Features |
---|---|---|---|
γ-Proteobacteria | 100% | Lysidine-dependent | Moderate GC content (50–60%) |
Actinobacteria | Absent | UAU anticodon (unmodified) | High GC content (>65%) |
Bacillales | Absent | Agmatidine-dependent | Genome reduction |
Archaea* | Absent | Agmatidine or inosine | Varied GC content |
Note: Archaea utilize non-homologous enzymes (TiaS) for agmatidine synthesis [7] [10].
While bacteria synthesize lysidine via TilS, archaea and some bacteria employ divergent mechanisms for AUA decoding:
Structurally, TilS and TiaS are evolutionarily unrelated despite catalyzing analogous C2-cytidine modifications. TilS belongs to ATP pyrophosphatases, whereas TiaS is a kinase-family enzyme. This difference underscores convergent evolution toward solving AUA decoding [7] [10]. Cryo-EM studies confirm that lysidine and agmatidine both form non-Watson-Crick base pairs with adenine at the third position of AUA codons. Their elongated side chains hydrogen-bond with the 2′-OH of the mRNA nucleotide adjacent to AUA, stabilizing the codon-anticodon interaction [4].
Table 3: Comparative Features of Cytidine-34 Modification Systems
Feature | Bacterial Lysidine (TilS) | Archaeal Agmatidine (TiaS) | Aminovaleramididine |
---|---|---|---|
Modifying enzyme | TilS (ATP pyrophosphatase) | TiaS (Dual kinase) | TilS-derived? |
Chemical moiety | Lysine | Agmatine | 5-Aminovaleramide |
ATP dependence | Yes | Yes | Likely |
Codon recognition | AUA-specific | AUA-specific | AUA-specific |
Aminoacylation switch | C34 → L34: Met to Ile | C34 → agm2C: Met to Ile | Similar to lysidine |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2